N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 941988-08-5
VCID: VC7322503
InChI: InChI=1S/C21H23FN4O/c1-2-24-15-18(16-7-3-5-9-19(16)24)23-21(27)26-13-11-25(12-14-26)20-10-6-4-8-17(20)22/h3-10,15H,2,11-14H2,1H3,(H,23,27)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C21H23FN4O
Molecular Weight: 366.44

N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

CAS No.: 941988-08-5

Cat. No.: VC7322503

Molecular Formula: C21H23FN4O

Molecular Weight: 366.44

* For research use only. Not for human or veterinary use.

N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide - 941988-08-5

Specification

CAS No. 941988-08-5
Molecular Formula C21H23FN4O
Molecular Weight 366.44
IUPAC Name N-(1-ethylindol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C21H23FN4O/c1-2-24-15-18(16-7-3-5-9-19(16)24)23-21(27)26-13-11-25(12-14-26)20-10-6-4-8-17(20)22/h3-10,15H,2,11-14H2,1H3,(H,23,27)
Standard InChI Key ZLPLSWNIBVHRLV-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide features a tripartite structure:

  • Indole core: A 1-ethyl-substituted indole ring system provides aromaticity and potential π-π stacking interactions.

  • Piperazine bridge: A six-membered diamine ring offers conformational flexibility and hydrogen-bonding capabilities.

  • 2-Fluorophenyl group: The electron-withdrawing fluorine atom at the ortho position influences electronic distribution and metabolic stability.

The compound’s IUPAC name reflects its substituent positions: the ethyl group at the indole nitrogen, the fluorophenyl group at the piperazine’s para position, and the carboxamide linkage between the indole and piperazine.

Table 1: Key Molecular Properties

PropertyValue
CAS No.941988-08-5
Molecular FormulaC21H23FN4O\text{C}_{21}\text{H}_{23}\text{FN}_4\text{O}
Molecular Weight366.44 g/mol
XLogP3 (Predicted)3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves a two-step process:

  • Preparation of 4-(2-fluorophenyl)piperazine-1-carboxylic acid: Achieved via nucleophilic aromatic substitution or Ullmann-type coupling reactions between 2-fluorobromobenzene and piperazine.

  • Carboxamide coupling: The carboxylic acid derivative reacts with 1-ethyl-1H-indol-3-amine using coupling agents such as N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Piperazine synthesisK2_2CO3_3, DMF, 100°C65–75
Carboxamide couplingEDC, HOBt, CH2_2Cl2_2, rt50–60

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Biological Activity

Neurotransmitter Receptor Interactions

The compound’s structural similarity to known psychoactive agents suggests potential affinity for serotonin (5-HT2A_{2A}), dopamine (D2_2), or σ receptors. For example:

  • Serotonin receptors: The indole moiety mimics tryptamine, a 5-HT precursor, while the piperazine group is common in antipsychotics like aripiprazole.

  • Dopamine receptors: Fluorophenyl-substituted piperazines often exhibit D2_2 antagonism, a feature of antiemetics and antipsychotics.

Research Gaps and Future Directions

Pharmacokinetic Studies

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive models suggest moderate bioavailability (40–50%) due to its molecular weight and LogP.

Target Identification

High-throughput screening against receptor panels and kinase libraries is essential to identify primary targets. Computational docking studies could prioritize candidates like 5-HT2A_{2A} or Aurora kinase A.

Structural Modifications

  • Electron-withdrawing groups: Replacing fluorine with chlorine may alter receptor selectivity.

  • Piperazine substitution: N-methylation could reduce first-pass metabolism.

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